molecular formula C7H5N3O B1407433 [1,2,3]Triazolo[1,5-a]pyridine-5-carbaldehyde CAS No. 1547113-25-6

[1,2,3]Triazolo[1,5-a]pyridine-5-carbaldehyde

Cat. No. B1407433
CAS RN: 1547113-25-6
M. Wt: 147.13 g/mol
InChI Key: LPAKKSRWXMCOFA-UHFFFAOYSA-N
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Description

“[1,2,3]Triazolo[1,5-a]pyridine-5-carbaldehyde” is a derivative of the triazole family . Triazoles are heterocyclic compounds that feature a five-membered ring of two carbon atoms and three nitrogen atoms . They are known for their versatile biological activities and are commonly used in medicinal chemistry . They can bind in the biological system with a variety of enzymes and receptors .


Molecular Structure Analysis

The molecular structure of [1,2,3]Triazolo[1,5-a]pyridine-5-carbaldehyde is characterized by a five-membered ring of two carbon atoms and three nitrogen atoms . The structure also includes a carbaldehyde group .


Chemical Reactions Analysis

Triazoles, including [1,2,3]Triazolo[1,5-a]pyridines, can undergo spontaneous electrocyclic ring opening to form isomeric α-diazoimines . This property allows triazoles to be used as precursors of diazo compounds and corresponding metal carbenoids .

Scientific Research Applications

Synthesis of Novel Derivatives

  • Carboannulated and functionalized derivatives of [1,2,3]triazolo[4,5-b]pyridines can be efficiently synthesized using a process involving 4-(N-Boc-amino)-1,2,3-triazole-5-carbaldehydes. This method leads to the formation of new derivatives through the annulation of the pyridine ring (Syrota et al., 2020).

Lithiation and Electrophile Reactions

  • Lithiation reactions of 1,2,3-triazolo[1,5-a]pyridine have been described, producing various derivatives. These lithium derivatives react with different electrophiles, notably aldehydes and ketones, to form triazolopyridin-7-yl derivatives (Jones & Sliskovic, 1982).

Thermal Rearrangement Studies

  • Investigations into the thermal rearrangement of cis-v-triazolo[1,5-a]pyridine-3-acraldehydes have been conducted, revealing the formation of 3-methyl-5-(2-pyridyl)pyrazole-4-carbaldehyde and other compounds. A mechanism for this rearrangement has been suggested (Davies & Jones, 1971).

Metal-free Synthesis Approaches

  • Metal-free synthesis of biologically important 1,2,4-triazolo[1,5-a]pyridines from N-(pyridin-2-yl)benzimidamides has been developed. This process involves phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation, allowing for the efficient construction of the triazolo[1,5-a]pyridine skeleton (Zheng et al., 2014).

Novel Synthesis Methods

  • A new and efficient synthesis of s-triazolo[1,5-a]pyridines has been developed using 1,2-diaminopyridinium salts and aldehydes. This method offers a novel approach to synthesizing these compounds (Hajos et al., 1995).

Cascade Transformations

  • [1,2,3]Triazolo[1,5-a]pyridines have been used as precursors for various types of nitrogen-containing heterocycles, including noncatalytic transformations and cascade reactions involving metal carbenes (Kotovshchikov et al., 2021).

Supramolecular Synthons Formation

  • The formation of diverse supramolecular synthons by 1,2,4-triazolo[1,5-a]pyridines with different substituents has been investigated. The study highlights the influence of substituents on crystal structures and intermolecular interactions (Chai et al., 2019).

properties

IUPAC Name

triazolo[1,5-a]pyridine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O/c11-5-6-1-2-10-7(3-6)4-8-9-10/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPAKKSRWXMCOFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CN=N2)C=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,2,3]Triazolo[1,5-a]pyridine-5-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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